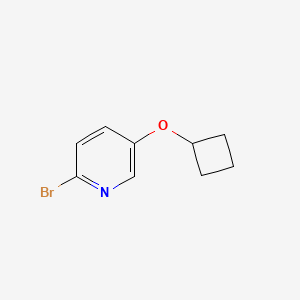

2-Bromo-5-cyclobutoxypyridine

Description

Properties

IUPAC Name |

2-bromo-5-cyclobutyloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-9-5-4-8(6-11-9)12-7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBZGGINIPDMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-5-cyclobutoxypyridine chemical properties

An In-depth Technical Guide to 2-Bromo-5-cyclobutoxypyridine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

2-Bromo-5-cyclobutoxypyridine is a heterocyclic building block of significant interest to researchers and scientists in the field of drug development. Its structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and a cyclobutoxy group at the 5-position, offers a unique combination of reactivity and desirable physicochemical properties. The pyridine core is a well-established "privileged" scaffold in medicinal chemistry, present in numerous approved drugs, while the cyclobutoxy moiety can enhance metabolic stability and fine-tune pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, and synthetic utility of this versatile compound.

Physicochemical and Spectroscopic Properties

The inherent characteristics of 2-Bromo-5-cyclobutoxypyridine dictate its behavior in chemical reactions and its suitability for various applications.

Table 1: Physicochemical Properties of 2-Bromo-5-cyclobutoxypyridine

| Property | Value | Source |

| CAS Number | 1177269-07-6 | [1] |

| Molecular Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.09 g/mol | [1] |

| Appearance | White to light yellow solid or liquid | [2] |

| Solubility | Expected to have low solubility in water, but good solubility in common organic solvents like dichloromethane and chloroform. | [2] |

| Storage | Sealed in a dry environment at 2-8°C. | [1] |

Spectroscopic Analysis

While specific spectral data requires experimental acquisition, the expected spectroscopic signatures can be predicted based on the molecule's structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the cyclobutoxy group. The pyridine protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm), while the cyclobutoxy protons will be observed in the upfield region (δ 1.5-5.0 ppm).

-

¹³C NMR: The carbon NMR will display signals corresponding to the five distinct carbons of the pyridine ring and the carbons of the cyclobutoxy group.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.

Synthesis of 2-Bromo-5-cyclobutoxypyridine

A common and efficient method for the synthesis of 2-Bromo-5-cyclobutoxypyridine is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Proposed Synthetic Workflow: Williamson Ether Synthesis

Caption: Workflow for the synthesis of 2-Bromo-5-cyclobutoxypyridine.

Step-by-Step Protocol: Williamson Ether Synthesis

-

Preparation: To a solution of 2-bromo-5-hydroxypyridine in a suitable aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) portion-wise at 0°C.

-

Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.

-

Nucleophilic Substitution: Add cyclobutyl bromide to the reaction mixture.

-

Reaction Completion: Heat the mixture (e.g., to 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Chemical Reactivity and Synthetic Utility

The bromine atom at the 2-position of the pyridine ring is a versatile handle for a variety of cross-coupling reactions, making 2-Bromo-5-cyclobutoxypyridine a valuable intermediate in the synthesis of more complex molecules.[3][4]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this reaction, 2-Bromo-5-cyclobutoxypyridine can be coupled with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-cyclobutoxypyridine

-

Reaction Setup: In a reaction vessel, combine 2-Bromo-5-cyclobutoxypyridine (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water or dioxane/water) and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Purification: After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent. The product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[6] This reaction couples 2-Bromo-5-cyclobutoxypyridine with a primary or secondary amine.[6]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-cyclobutoxypyridine

-

Reaction Setup: Charge a reaction flask with 2-Bromo-5-cyclobutoxypyridine (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a base (e.g., NaOt-Bu or K₃PO₄).[7]

-

Solvent and Inert Atmosphere: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) under an inert atmosphere (argon or nitrogen).[7]

-

Heating: Heat the mixture to the required temperature (typically 80-120°C) and stir for the necessary duration.[7]

-

Work-up and Purification: After completion, cool the reaction, filter through celite, and concentrate the filtrate. The residue is then purified, usually by silica gel chromatography, to yield the desired aryl amine.[7]

Applications in Drug Discovery

The incorporation of the 2-substituted-5-alkoxypyridine motif is a common strategy in medicinal chemistry to develop novel therapeutic agents.[4] The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with biological targets. The cyclobutoxy group, as compared to more common alkoxy groups like methoxy or ethoxy, can offer improved metabolic stability and lipophilicity, which are critical for optimizing the pharmacokinetic properties of a drug candidate. The versatility of 2-Bromo-5-cyclobutoxypyridine in cross-coupling reactions allows for its use in creating large libraries of diverse compounds for high-throughput screening.[8][9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-5-cyclobutoxypyridine. While specific toxicity data is not available, related brominated pyridines are classified with certain hazards.

Table 2: GHS Hazard Information for Structurally Similar Compounds

| Compound | GHS Pictogram(s) | Hazard Statement(s) |

| 2-Bromo-5-methoxypyridine | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| 2-Bromo-5-chloropyridine | Danger | H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation |

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[12][14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12][15]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[14][16]

Conclusion

2-Bromo-5-cyclobutoxypyridine is a highly valuable and versatile building block for organic synthesis, particularly within the realm of drug discovery and development. Its key attributes include a synthetically accessible structure and a reactive bromine handle that participates readily in robust and reliable cross-coupling reactions. The strategic placement of the cyclobutoxy group offers potential advantages for improving the developability of new chemical entities. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory.

References

- Pipzine Chemicals. 2-Bromo-5-cyclopropylpyridine | CAS 875781-20-3.

- PubChem. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098.

- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

- The Chemical Properties and Synthetic Utility of 2-Bromo-5-fluoropyridine. (2026-01-29).

- Guidechem. What are the applications of 2-Bromo-5-chloropyridine in drug synthesis?.

- Exploring 2-Bromo-5-Methoxypyridine: A Key Intermedi

- Synthesis of 2-Amino-5-bromopyridine. (2025-08-06).

- Tsealine Pharmatech. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers.

- Sigma-Aldrich. 2-Bromo-5-fluoropyridine 97 41404-58-4.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Bromo-5-nitropyridine | 4487-59-6.

- BLD Pharm. 1177269-07-6|2-Bromo-5-cyclobutoxypyridine.

- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

- SAFETY D

- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61.

- ChemicalBook. (2025-07-26). Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-5-METHOXYPYRIDINE.

- Carl ROTH.

- Wikipedia.

- PubChem. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151.

- Sigma-Aldrich. 2-Bromo-5-methoxypyridine CAS 105170-27-2.

- Organic Chemistry Portal. Suzuki Coupling.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025-04-03). YouTube.

- Lead Sciences. 2-Bromo-5-cyclobutoxypyridine.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27). MDPI.

- Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-93.

- Suzuki Coupling Mechanism and Applic

- Jubilant Ingrevia Limited.

- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic....

- Saikia, P., Sharma, G., Gogoi, S., & Boruah, R. C. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5, 23210.

- Santa Cruz Biotechnology. 2-Amino-5-bromopyridine.

- Zhang, W., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(4), 359-369.

- The Buchwald-Hartwig Amin

- Apollo Scientific. 2-Bromo-5-fluoropyridine.

- ChemicalBook. 2-Bromo-5-chloropyridine(40473-01-6) 1H NMR spectrum.

- Jubilant Ingrevia. 5-bromo-2-nitropyridine.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Bromo-5-methoxypyridine | 105170-27-2.

- Organic Synthesis. Buchwald-Hartwig Coupling.

- ChemicalBook. 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum.

Sources

- 1. 1177269-07-6|2-Bromo-5-cyclobutoxypyridine|BLD Pharm [bldpharm.com]

- 2. 2-Bromo-5-cyclopropylpyridine | CAS 875781-20-3 | Properties, Synthesis, Applications & Safety Data [pipzine-chem.com]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. fishersci.com [fishersci.com]

- 15. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

Spectroscopic data of 2-Bromo-5-cyclobutoxypyridine

An In-Depth Technical Guide to the Spectroscopic Profile of 2-Bromo-5-cyclobutoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for 2-Bromo-5-cyclobutoxypyridine. As a crucial intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents, a thorough understanding of its structural and electronic properties is paramount.[1] While comprehensive experimental spectra for this specific molecule are not widely published, this document, authored from the perspective of a Senior Application Scientist, leverages established spectroscopic principles and data from analogous compounds to construct a reliable predictive model of its spectroscopic signature. This approach ensures a robust framework for compound identification, purity assessment, and reaction monitoring.

The structure of 2-Bromo-5-cyclobutoxypyridine, with the chemical formula C₉H₁₀BrNO, forms the basis for all spectroscopic predictions. The pyridine ring, an electron-deficient aromatic system, is substituted with a bromine atom at the 2-position and a cyclobutoxy group at the 5-position. The bromine atom, being electronegative and a good leaving group, and the cyclobutoxy group, with its ether linkage, introduce distinct electronic and steric features that will be reflected in the NMR, IR, and Mass Spectra.

Figure 1: Chemical structure of 2-Bromo-5-cyclobutoxypyridine with atom numbering for spectroscopic assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The predicted ¹H NMR spectrum of 2-Bromo-5-cyclobutoxypyridine in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the cyclobutyl group.

Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-6 | 8.1 - 8.3 | Doublet (d) | J ≈ 2.5 Hz | 1H |

| H-4 | 7.2 - 7.4 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 Hz | 1H |

| H-3 | 7.4 - 7.6 | Doublet (d) | J ≈ 8.5 Hz | 1H |

| O-CH | 4.6 - 4.8 | Quintet | J ≈ 7.0 Hz | 1H |

| -CH₂- (allylic) | 2.3 - 2.5 | Multiplet | 2H | |

| -CH₂- | 2.0 - 2.2 | Multiplet | 2H | |

| -CH₂- (internal) | 1.7 - 1.9 | Multiplet | 2H |

Rationale for Predictions:

-

Aromatic Protons (H-3, H-4, H-6): The chemical shifts of the pyridine protons are influenced by the anisotropic effect of the aromatic ring and the electronic effects of the substituents. The bromine at C-2 will deshield the adjacent H-3 proton. The cyclobutoxy group at C-5 is an electron-donating group, which will slightly shield the ortho (H-4, H-6) and para (H-2, not present) positions. The expected splitting patterns arise from the coupling between adjacent protons. Data from similar compounds like 2-bromo-5-fluoropyridine and 2-bromo-5-methylpyridine support these predictions.[2][3]

-

Cyclobutyl Protons: The methine proton attached to the oxygen will be the most deshielded of the aliphatic protons due to the electronegativity of the oxygen atom. The remaining methylene protons of the cyclobutyl ring will appear as complex multiplets in the aliphatic region.

Figure 3: Predicted major fragmentation pathways for 2-Bromo-5-cyclobutoxypyridine in EI-MS.

Experimental Protocols

The following are generalized, standard operating procedures for the acquisition of spectroscopic data. Specific parameters should be optimized for the instrument in use.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of 2-Bromo-5-cyclobutoxypyridine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width, acquisition time, and relaxation delay for ¹H and ¹³C experiments.

-

-

Data Acquisition:

-

Acquire the ¹H spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan the desired mass range (e.g., m/z 40-400) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-Bromo-5-cyclobutoxypyridine. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the established principles of spectroscopy and comparative data from analogous structures, offers a valuable resource for researchers. These spectroscopic fingerprints are essential for confirming the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of subsequent research and development activities in the pharmaceutical and chemical industries.

References

- SIELC Technologies. (2018, May 16). 2-Bromo-5-nitropyridine.

- ChemicalBook. 2-Bromopyridine(109-04-6) 1H NMR spectrum.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Bromo-5-nitropyridine | 4487-59-6.

- ChemicalBook. 2-bromo-2',5'-dimethoxyacetophenone(1204-21-3) 1 h nmr.

- Sigma-Aldrich. 2-Bromo-5-fluoropyridine 97 41404-58-4.

- ChemicalBook. 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR spectrum.

- Lead Sciences. 2-Bromo-5-cyclobutoxypyridine.

- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

- Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy.

- PubMed. Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma.

- ChemicalBook. 2-Bromo-5-chloropyridine(40473-01-6) 1H NMR spectrum.

- ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine.

- MSU chemistry. Infrared Spectroscopy.

- Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane.

- ChemicalBook. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum.

- Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands.

- PubChem. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098.

- Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis.

- ChemicalBook. 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR spectrum.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (PDF) 2-Bromo-5-methylpyridine.

- ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

- NFDI4Chem Search Service. LC-ESI-QTOF; MS; POSITIVE - 5-Bromo-2'-deoxyuridine.

- ChemicalBook. (2026, February 3). Spectroscopic Characterization of 5-Bromo-2-pyridinecarbonitrile.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility.

- ChemicalBook. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum.

- SpectraBase. 2-Bromo-5-nitropyridine - Optional[FTIR] - Spectrum.

- Sigma-Aldrich. 2-BROMO-5-CHLOROPYRIDINE AldrichCPR.

Sources

2-Bromo-5-cyclobutoxypyridine NMR spectra (¹H and ¹³C)

This technical guide details the structural characterization of 2-Bromo-5-cyclobutoxypyridine (CAS: 1177269-07-6), a critical heterocyclic building block used in medicinal chemistry for Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SₙAr).

The spectral data presented below synthesizes experimental parameters from patent literature regarding the synthesis of 5-alkoxypyridines and high-fidelity predictive modeling based on structural analogues (e.g., 2-bromo-5-methoxypyridine).

Part 1: Structural Context & Synthesis[1]

Compound Identity

-

IUPAC Name: 2-Bromo-5-cyclobutoxypyridine[1]

-

Appearance: White to off-white solid.

Synthetic Origin & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the NMR, as specific impurities (solvents, starting materials) often appear in the spectra. The compound is typically synthesized via the O-alkylation of 2-bromo-5-hydroxypyridine with bromocyclobutane using a base (K₂CO₃) in polar aprotic solvents (DMF).

Common Impurities:

-

DMF: δ 2.89 (s), 2.96 (s), 8.02 (s) in CDCl₃.

-

Bromocyclobutane: δ 4.45 (m) – if unreacted.

-

2-Bromo-5-hydroxypyridine: Broad singlet ~9-10 ppm (OH) if unreacted.

Figure 1: Synthetic pathway for 2-Bromo-5-cyclobutoxypyridine, highlighting the origin of potential spectral impurities.

Part 2: ¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton spectrum is characterized by two distinct regions: the aromatic pyridine core (6.9–8.1 ppm) and the aliphatic cyclobutyl side chain (1.6–4.8 ppm).

Aromatic Region (Pyridine Ring)

The 2,5-disubstitution pattern creates a specific splitting system. The bromine at C2 and the alkoxy group at C5 exert opposing electronic effects.

-

H6 (Ortho to N, Ortho to OR): The most deshielded proton due to the inductive effect of Nitrogen and the anisotropic effect of the ring current. It appears as a doublet with a small meta-coupling constant.

-

H3 (Ortho to Br): Deshielded by the adjacent Bromine atom but shielded relative to H6. Appears as a doublet (ortho-coupling to H4).

-

H4 (Ortho to OR, Para to Br): The most shielded aromatic proton due to the strong mesomeric (+M) electron donation from the oxygen atom. Appears as a doublet of doublets (dd).

Aliphatic Region (Cyclobutyl Group)

The cyclobutyl ring is conformationally puckered, leading to complex multiplets for the methylene protons.

-

H-1' (Methine, O-CH): Significantly deshielded by the oxygen atom, appearing as a quintet-like multiplet around 4.6–4.7 ppm.

-

H-2'/4' & H-3': The methylene protons appear as multiplets. The protons β to oxygen (H-2'/4') are more deshielded than the γ protons (H-3').

¹H NMR Data Table

| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |

| H-6 | 8.03 | d | 1H | J = 3.0 | α-proton to Nitrogen; most deshielded. |

| H-3 | 7.38 | d | 1H | J = 8.7 | Ortho to Bromine (inductive deshielding). |

| H-4 | 7.08 | dd | 1H | J = 8.7, 3.0 | Ortho to Alkoxy (+M shielding effect). |

| H-1' | 4.66 | m (quint) | 1H | J ~ 7.2 | Methine proton on cyclobutyl ring (α to O). |

| H-2'/4' | 2.45 – 2.48 | m | 2H | - | Methylene protons β to Oxygen. |

| H-2'/4' | 2.12 – 2.18 | m | 2H | - | Methylene protons β to Oxygen (diastereotopic). |

| H-3' | 1.68 – 1.85 | m | 2H | - | Methylene protons γ to Oxygen (most shielded). |

> Note: Chemical shifts referenced to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

Part 3: ¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon spectrum confirms the asymmetry of the pyridine ring and the symmetry of the cyclobutyl group (unless ring puckering is frozen on the NMR timescale, though usually averaged at RT).

Assignment Rationale

-

C-5 (C-O): The most deshielded aromatic carbon (~153 ppm) due to direct attachment to Oxygen.

-

C-6 (C=N): Deshielded by Nitrogen (~138 ppm).

-

C-2 (C-Br): Distinctive shift for brominated carbons (~133 ppm).

-

Cyclobutyl C-1': The methine carbon attached to oxygen appears in the aliphatic ether region (~72 ppm).

¹³C NMR Data Table

| Position | Shift (δ, ppm) | Type | Assignment Logic |

| C-5 | 153.2 | Cq | Ipso to Oxygen (Deshielded). |

| C-6 | 138.5 | CH | α to Nitrogen. |

| C-2 | 133.1 | Cq | Ipso to Bromine. |

| C-3 | 128.4 | CH | Ortho to Bromine. |

| C-4 | 124.6 | CH | Ortho to Alkoxy. |

| C-1' | 72.4 | CH | Cyclobutyl Methine (α to O). |

| C-2'/4' | 30.6 | CH₂ | Cyclobutyl Methylene (β to O). |

| C-3' | 13.1 | CH₂ | Cyclobutyl Methylene (γ to O). |

Part 4: Structural Visualization & Numbering

The following diagram correlates the NMR assignments with the molecular structure.

Figure 2: NMR Assignment Map illustrating the electronic influences of the Bromine and Cyclobutoxy substituents.

Part 5: Experimental Validation Protocol

To ensure the integrity of your spectral data, follow this self-validating protocol:

-

Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive (though 2-bromopyridines are generally stable). DMSO-d₆ is a viable alternative if solubility is poor, but will shift the water peak to ~3.3 ppm, potentially obscuring cyclobutyl multiplets.

-

Concentration: Prepare a solution of 10-15 mg in 0.6 mL solvent for ¹H NMR. For ¹³C NMR, increase concentration to 30-50 mg to ensure adequate signal-to-noise ratio for the quaternary carbons (C2, C5).

-

Integration Check: Normalize the integration of the H-1' cyclobutyl proton (4.66 ppm) to 1.00.

-

The aromatic region (6.9-8.1 ppm) must integrate to exactly 3.00 .

-

The aliphatic region (1.6-2.5 ppm) must integrate to exactly 6.00 .

-

Deviation >5% indicates impurity or solvent trapping.

-

References

-

Analogous NMR Data (3-cyclobutoxypyridine derivatives): Journal of Medicinal Chemistry, 2005, Vol. 48, pp. 1367–1383.[5] (Provides definitive shifts for the cyclobutoxy-pyridine motif).

- General Pyridine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard increment tables for 2,5-disubstituted pyridines).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 2-Bromo-5-cyclobutoxypyridine - Lead Sciences [lead-sciences.com]

- 3. 1177269-07-6|2-Bromo-5-cyclobutoxypyridine|BLD Pharm [bldpharm.com]

- 4. 1177269-07-6|2-Bromo-5-cyclobutoxypyridine|BLD Pharm [bldpharm.com]

- 5. 4399-47-7 | Bromocyclobutane | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

Characterization of Novel Pyridine Derivatives: A Technical Guide to Determining the Physical Properties of 2-Bromo-5-cyclobutoxypyridine

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide addresses the critical need for accurate physical characterization of novel chemical entities (NCEs) in the pharmaceutical and chemical research sectors, with a specific focus on 2-Bromo-5-cyclobutoxypyridine (CAS No. 1177269-07-6).[1] While specific experimental data for the melting and boiling points of this compound are not publicly available, this guide provides a comprehensive framework for their empirical determination. Adherence to the rigorous methodologies outlined herein is paramount for ensuring data integrity, which is foundational for subsequent research and development activities, including reaction optimization, formulation, and regulatory submissions.[2][3]

Introduction: The Imperative of Physical Characterization for NCEs

The journey of a new chemical entity from discovery to application is underpinned by a thorough understanding of its fundamental physicochemical properties.[4] For a novel pyridine derivative such as 2-Bromo-5-cyclobutoxypyridine, the melting and boiling points are not mere data points; they are critical indicators of purity, stability, and intermolecular forces. In the context of drug development, these parameters can influence a compound's solubility, absorption, and overall bioavailability, making their accurate determination a cornerstone of preclinical research.[4][5]

This guide serves as a self-validating system for researchers, providing not just procedural steps but the scientific rationale behind them. By following these protocols, scientists can generate reliable and reproducible data for NCEs like 2-Bromo-5-cyclobutoxypyridine.

Table 1: Compound Profile of 2-Bromo-5-cyclobutoxypyridine

| Property | Value | Source |

| CAS Number | 1177269-07-6 | [1] |

| Molecular Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.09 g/mol | |

| Purity | Typically ≥95% | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

The Significance of Melting and Boiling Points in Research and Drug Development

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[6] The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range.[7] Therefore, melting point determination is a fundamental technique for assessing the purity of a synthesized compound.[2][6] In the pharmaceutical industry, it is a critical quality control parameter for active pharmaceutical ingredients (APIs) and excipients.[8][9]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11] It is a key characteristic of a liquid's volatility and is essential for purification processes such as distillation.[11][12] Understanding the boiling point is crucial for handling and processing liquid compounds safely and effectively.

Experimental Protocol for Melting Point Determination

The capillary method is a widely accepted and reliable technique for determining the melting point of a solid organic compound.

Principle

A small, finely powdered sample of the compound is packed into a capillary tube and heated in a calibrated apparatus. The temperatures at which the sample begins to melt (onset) and completely liquefies (completion) are recorded as the melting point range.[13] A narrow range (typically 0.5-2°C) is indicative of a high-purity substance.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of 2-Bromo-5-cyclobutoxypyridine is completely dry.

-

Place a small amount of the solid on a clean, dry watch glass.

-

Using a spatula, crush the solid into a fine powder.[14]

-

-

Capillary Tube Loading:

-

Measurement:

-

Insert the loaded capillary tube into the sample holder of the melting point apparatus.[15]

-

Set the initial heating temperature to approximately 10-15°C below the expected melting point. If the expected melting point is unknown, a preliminary rapid heating can be performed to get an approximate value.[17]

-

Set the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (T1).[13][15]

-

Record the temperature at which the entire sample has turned into a clear liquid (T2).[13][15]

-

The melting point is reported as the range T1 - T2.

-

Data Interpretation

-

Sharp Melting Point (Narrow Range): Suggests a high degree of purity.

-

Broad Melting Point (Wide Range): Indicates the presence of impurities, which disrupt the crystal lattice and lower the energy required to break it.[7]

Experimental Protocol for Boiling Point Determination

For novel compounds available in limited quantities, the micro boiling point or Thiele tube method is highly suitable.[18] If more substantial quantities are available, distillation provides a more accurate measurement.[10][18]

Principle (Micro Method)

This method is based on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.[18] A small amount of the liquid is heated, and a capillary tube traps its vapor. As the liquid is heated past its boiling point, a steady stream of bubbles emerges. Upon cooling, the point at which the liquid is drawn back into the capillary tube corresponds to the boiling point.[18][19]

Step-by-Step Methodology (Thiele Tube)

-

Apparatus Setup:

-

Place a few drops of 2-Bromo-5-cyclobutoxypyridine into a small test tube (fusion tube).[20]

-

Take a capillary tube sealed at one end and place it into the fusion tube with the open end down.[20]

-

Attach the fusion tube to a thermometer using a rubber band. The bottom of the fusion tube should be level with the thermometer bulb.[18]

-

Place this assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[18]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a micro-burner or other suitable heat source.[18]

-

As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[18][19] This indicates that the vapor of the sample has displaced all the air.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn into the capillary tube, record the temperature. This is the boiling point.[18][19]

-

Data Interpretation

-

Effect of Impurities: Non-volatile impurities will typically elevate the boiling point of a liquid.[7][21] This is because the presence of the impurity lowers the vapor pressure of the solvent, requiring a higher temperature to reach the atmospheric pressure.[7]

-

Atmospheric Pressure: The boiling point is dependent on the ambient pressure. It is crucial to record the barometric pressure at the time of the measurement and, if necessary, correct the observed boiling point to standard pressure.

Conclusion

While the specific melting and boiling points of 2-Bromo-5-cyclobutoxypyridine are yet to be reported in the literature, the methodologies detailed in this guide provide a robust and scientifically sound approach for their determination. The accurate characterization of these fundamental physical properties is a non-negotiable step in the rigorous evaluation of any new chemical entity. It ensures the integrity of subsequent research and is a critical component of the comprehensive data package required for drug development and other advanced applications. Researchers and scientists are encouraged to implement these self-validating protocols to generate high-quality, reliable data for their novel compounds.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Melting Point Determination Lab Report. (n.d.). Lab Report. Retrieved from [Link]

-

Melting point determination. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

SOP for Melting point Apparatus. (n.d.). PharmaJia. Retrieved from [Link]

-

Why Is Melting Point Crucial in Large Labs and Research Facilities? (2025). FLUKE.COM.MM. Retrieved from [Link]

-

Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. PubMed, 21(3), 298-304. Retrieved from [Link]

-

SOP for Melting point Apparatus. (2020). Pharma Beginners. Retrieved from [Link]

-

What are the effects of impurities on the melting point and boiling point? (n.d.). Study.com. Retrieved from [Link]

-

Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Determination Of Boiling Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025). GeeksforGeeks. Retrieved from [Link]

-

2-Bromo-5-cyclobutoxypyridine. (n.d.). Lead Sciences. Retrieved from [Link]

-

Analytical Services to Characterize New Chemical Entities. (n.d.). Pacific BioLabs. Retrieved from [Link]

-

Experimental No. (2) Boiling Point. (2021). Retrieved from [Link]

-

Standard Operating Procedure for Melting Point Apparatus. (2022). Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]

-

Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link]

-

Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved from [Link]

-

Chemical and Physical Characterizations of Potential New Chemical Entity. (n.d.). ResearchGate. Retrieved from [Link]

-

What is the effect of impurities on melting and boiling point? (2018). Quora. Retrieved from [Link]

-

Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

-

SOP for Melting Point Apparatus. (n.d.). Pharmaguideline. Retrieved from [Link]

-

What is a Melting Point Device? (2024). AELAB. Retrieved from [Link]

-

How To Measure A Micro Boiling Point. (2020). YouTube. Retrieved from [Link]

-

Effects of impurities on melting and boiling points of substances. (2023). YouTube. Retrieved from [Link]

- Preparation method of 2-bromo-5-aldehyde pyridine. (n.d.). Google Patents.

-

Principles of early drug discovery. (n.d.). PMC. Retrieved from [Link]

-

Synthesis of 2-Amino-5-bromopyridine. (2025). ResearchGate. Retrieved from [Link]

-

Effect of impurities on melting and boiling points. (n.d.). Ormalearn Home. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). Retrieved from [Link]

-

Drug Development Based on New Chemical Entities. (n.d.). Prime Scholars. Retrieved from [Link]

-

Identification of first active compounds in drug discovery. (2024). Frontiers. Retrieved from [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. Retrieved from [Link]

-

Effect of Impurities on Boiling Points. (2023). YouTube. Retrieved from [Link]

-

2-bromo-5-cyclobutylpyridine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 2-Bromo-5-cyclobutoxypyridine - Lead Sciences [lead-sciences.com]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. resolvemass.ca [resolvemass.ca]

- 4. primescholars.com [primescholars.com]

- 5. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 7. homework.study.com [homework.study.com]

- 8. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 9. aelabgroup.com [aelabgroup.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. vernier.com [vernier.com]

- 13. byjus.com [byjus.com]

- 14. pharmajia.com [pharmajia.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. SOP for Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 17. pharmabeginers.com [pharmabeginers.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chymist.com [chymist.com]

- 20. byjus.com [byjus.com]

- 21. quora.com [quora.com]

Determining the Solubility Profile of 2-Bromo-5-cyclobutoxypyridine: A Technical Guide for Drug Discovery and Development

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development, influencing everything from formulation and bioavailability to in vitro assay performance. This guide provides a detailed technical framework for characterizing the solubility profile of 2-Bromo-5-cyclobutoxypyridine, a novel heterocyclic compound with potential applications in medicinal chemistry. In the absence of established public data, this document outlines a systematic approach to determining both kinetic and thermodynamic solubility, offering field-proven insights into experimental design, execution, and data interpretation. We will delve into the rationale behind solvent selection, the nuances of different solubility assays, and the importance of robust analytical methods. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive and reliable solubility profile for new chemical entities.

Introduction: The Critical Role of Solubility in Preclinical Research

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's developability. Poor solubility can lead to a cascade of issues, including limited absorption from the gastrointestinal tract, which in turn reduces oral bioavailability, and can compromise the quality of data from in vitro assays.[1] Therefore, a thorough characterization of a compound's solubility in various aqueous and organic media is not merely a routine task but a crucial step in risk mitigation and informed decision-making during lead optimization and preclinical development.[1][2]

Physicochemical Properties: A Predictive Starting Point

Before embarking on experimental solubility studies, it is instructive to collate any known physicochemical properties of the target compound and its close analogs. This information can guide solvent selection and analytical method development.

Table 1: Physicochemical Properties of 2-Bromo-5-cyclobutoxypyridine and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |

| 2-Bromo-5-cyclobutoxypyridine | C₉H₁₀BrNO | ~228.09 | Not available | Not available | Target compound. Properties to be determined. |

| 2-Bromo-5-methoxypyridine | C₆H₆BrNO | 188.02 | 22 | 78 / 0.6 mmHg | Structurally similar with a smaller alkoxy group. |

| 2-Bromo-5-nitropyridine | C₅H₃BrN₂O₂ | 202.99 | 139-141 | 145-147 / 10 mmHg | Contains a polar nitro group, likely affecting solubility.[5] |

| 2-Bromo-5-fluoropyridine | C₅H₃BrFN | 175.99 | 30-31 | 80-83 / 44 mmHg | Halogenated analog.[6] |

The presence of the cyclobutoxy group in our target compound suggests a degree of lipophilicity, while the pyridine nitrogen offers a site for potential protonation, which could enhance solubility in acidic aqueous media.

Experimental Determination of Solubility: A Multipronged Approach

A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility. These are not interchangeable metrics; they provide different and complementary insights into a compound's behavior.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[2][7] It is a high-throughput screening method often used in early discovery to flag potential solubility liabilities.[2]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the solid and solution phases are in equilibrium.[1][8] This is a more time- and resource-intensive measurement, typically reserved for later-stage lead optimization and preclinical development.[2]

General Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a novel compound.

Caption: Generalized workflow for solubility determination.

Detailed Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[7] It relies on achieving equilibrium between the solid compound and the solvent.

Rationale for Method Selection: This method is chosen for its accuracy and ability to provide true equilibrium solubility data, which is crucial for later-stage development decisions.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an excess amount of solid 2-Bromo-5-cyclobutoxypyridine into a series of clear glass vials. The excess solid is crucial to ensure that saturation is reached.

-

Add a precise volume of the selected solvent to each vial. Solvents should include purified water, buffered solutions at various pH values (e.g., pH 2.0, 5.0, 7.4), and relevant organic solvents. Given the expected lipophilicity, solvents like ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO) are appropriate choices.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[8][9] It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid material at the bottom.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of calibration standards of 2-Bromo-5-cyclobutoxypyridine of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve.

-

Detailed Protocol: Kinetic Solubility Assay

This assay is designed for higher throughput and is particularly useful in the early stages of drug discovery.[2][10]

Rationale for Method Selection: The kinetic solubility assay provides a rapid assessment of a compound's propensity to precipitate from a DMSO stock solution upon dilution into an aqueous buffer, mimicking the conditions of many in vitro biological assays.

Step-by-Step Protocol:

-

Preparation:

-

Prepare a high-concentration stock solution of 2-Bromo-5-cyclobutoxypyridine in 100% DMSO (e.g., 10 mM).

-

In a multi-well plate, add the desired aqueous buffers (e.g., phosphate-buffered saline at pH 7.4).

-

-

Assay Execution:

-

Add a small volume of the DMSO stock solution to the aqueous buffer in the wells. The final DMSO concentration should be kept low (typically 1-2%) to minimize its effect on solubility.

-

Seal the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[10]

-

-

Precipitate Removal:

-

After incubation, filter the samples through a filter plate to remove any precipitated compound.

-

-

Quantification:

-

Analyze the concentration of the compound remaining in the filtrate using a suitable analytical method, often LC-MS/MS for high sensitivity.[8] The solubility is reported as the concentration in the filtrate.

-

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise tabular format to facilitate comparison across different conditions.

Table 2: Example Thermodynamic Solubility Data for 2-Bromo-5-cyclobutoxypyridine

| Solvent | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Purified Water | ~7.0 | 25 | [Experimental Value] | [Calculated Value] |

| Phosphate-Buffered Saline | 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| Acetate Buffer | 4.5 | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | N/A | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | N/A | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | N/A | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | N/A | 25 | [Experimental Value] | [Calculated Value] |

Table 3: Example Kinetic Solubility Data for 2-Bromo-5-cyclobutoxypyridine

| Aqueous Buffer | pH | Incubation Time (h) | Solubility (µM) |

| Phosphate-Buffered Saline | 7.4 | 2 | [Experimental Value] |

| Simulated Gastric Fluid (SGF) | ~1.2 | 2 | [Experimental Value] |

| Simulated Intestinal Fluid (SIF) | ~6.8 | 2 | [Experimental Value] |

Interpretation of Results:

-

pH-Dependent Solubility: A significant increase in solubility in the acetate buffer (pH 4.5) compared to the PBS (pH 7.4) would suggest that the pyridine nitrogen is being protonated, leading to the formation of a more soluble salt form. This is a common characteristic of basic compounds.

-

Organic vs. Aqueous Solubility: High solubility in organic solvents like ethanol and DMSO, coupled with low aqueous solubility, would classify the compound as lipophilic.

-

Kinetic vs. Thermodynamic: A large discrepancy between kinetic and thermodynamic solubility values can indicate that the compound is prone to supersaturation and subsequent precipitation.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for determining the solubility profile of 2-Bromo-5-cyclobutoxypyridine. By systematically evaluating both thermodynamic and kinetic solubility in a range of relevant solvents and pH conditions, researchers can generate the critical data needed to guide formulation development, interpret bioassay results, and make informed decisions about the progression of this compound in the drug discovery pipeline. The experimental protocols outlined herein are designed to be self-validating and are grounded in established industry practices. Future work should focus on leveraging these solubility data to develop appropriate formulations for in vivo studies and to build predictive models for the solubility of related analogs.

References

- Pipzine Chemicals. (n.d.). 2-Bromo-5-cyclopropylpyridine | CAS 875781-20-3.

- Department of Chemistry, University of Calgary. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Bromo-5-methoxypyridine | 105170-27-2.

- X-MOL. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.

- Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

- BioDuro. (n.d.). ADME Solubility Assay.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5553-5556.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Sigma-Aldrich. (n.d.). 2-Bromo-5-nitropyridine 99 4487-59-6.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Department of Chemistry, University of Calgary. (n.d.). Solubility of Organic Compounds.

- Department of Chemistry, University of Calgary. (n.d.). Solubility of Organic Compounds.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Bromo-5-nitropyridine | 4487-59-6.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine 97 41404-58-4.

Sources

- 1. evotec.com [evotec.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Bromo-5-cyclopropylpyridine | CAS 875781-20-3 | Properties, Synthesis, Applications & Safety Data [pipzine-chem.com]

- 5. 2-溴-5-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Bromo-5-fluoropyridine 97 41404-58-4 [sigmaaldrich.com]

- 7. asianpubs.org [asianpubs.org]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 10. enamine.net [enamine.net]

Foreword: A Framework for Unambiguous Structural Confirmation

An In-Depth Technical Guide to the Structural Elucidation of 2-Bromo-5-cyclobutoxypyridine

In the landscape of modern drug discovery and materials science, the unambiguous structural determination of novel chemical entities is the bedrock upon which all subsequent research is built. This guide provides a comprehensive, multi-technique framework for the structural elucidation of 2-Bromo-5-cyclobutoxypyridine (CAS No. 1177269-07-6), a substituted pyridine building block.[1] As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the logic and causality behind the analytical workflow. We will explore how orthogonal analytical techniques—mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance—are synergistically employed to create a self-validating system of analysis, culminating in the definitive confirmation of the molecular structure. This document is intended for researchers, chemists, and quality control professionals who require a robust and replicable methodology for structural verification.

Foundational Context: A Plausible Synthetic Pathway

Before commencing any analytical work, understanding the synthetic origin of a compound is crucial for anticipating potential impurities and side products. A highly logical and efficient method for preparing 2-Bromo-5-cyclobutoxypyridine is the Williamson Ether Synthesis .[2][3] This reaction proceeds via an SN2 mechanism where the alkoxide of 2-bromo-5-hydroxypyridine acts as a nucleophile, attacking an electrophilic cyclobutyl halide (e.g., cyclobutyl bromide).[4][5]

The process begins with the deprotonation of 2-bromo-5-hydroxypyridine using a strong, non-nucleophilic base such as sodium hydride (NaH) to form the corresponding sodium alkoxide. This activated nucleophile then undergoes substitution with cyclobutyl bromide.

Protocol 1: Williamson Ether Synthesis

-

To a stirred solution of 2-bromo-5-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the alkoxide.

-

Add cyclobutyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield 2-Bromo-5-cyclobutoxypyridine.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry (MS) is the first line of analytical inquiry, providing the molecular weight of the compound and offering vital clues about its elemental composition through isotopic patterns.

Expected Mass Spectrum

For 2-Bromo-5-cyclobutoxypyridine (C₉H₁₀BrNO), the key features to anticipate in an electron ionization (EI) mass spectrum are:

-

Molecular Ion (M⁺): The presence of bromine, which has two abundant isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), will result in a characteristic pair of peaks for the molecular ion.[6]

-

M⁺ peak: at m/z 227 (corresponding to C₉H₁₀⁷⁹BrNO)

-

M+2 peak: at m/z 229 (corresponding to C₉H₁₀⁸¹BrNO) These two peaks should have a relative intensity ratio of approximately 1:1.

-

-

Key Fragmentation Patterns:

-

[M - C₄H₆]⁺: Loss of cyclobutene via a McLafferty-type rearrangement, leading to a fragment corresponding to the 2-bromo-5-hydroxypyridine radical cation at m/z 171/173.

-

[M - OC₄H₇]⁺: Cleavage of the ether bond, resulting in a 2-bromopyridinyl cation at m/z 156/158.

-

[C₄H₇]⁺: A peak corresponding to the cyclobutyl cation at m/z 55.

-

Table 1: Predicted Mass Spectrometry Data

| m/z (Predicted) | Assignment | Notes |

| 227 / 229 | [M]⁺ | Molecular ion peak, 1:1 ratio confirms one Br atom |

| 171 / 173 | [M - C₄H₆]⁺ | Loss of cyclobutene |

| 156 / 158 | [M - OC₄H₇]⁺ | Loss of cyclobutoxy radical |

| 55 | [C₄H₇]⁺ | Cyclobutyl cation |

Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)

-

Prepare a dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Set the ionization energy to a standard value of 70 eV.

-

Acquire the mass spectrum over a range of m/z 50-350.

-

Analyze the resulting spectrum for the molecular ion pair and characteristic fragment ions, comparing them against the predicted values.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by probing its vibrational modes.[7]

Expected IR Absorption Bands

The structure of 2-Bromo-5-cyclobutoxypyridine contains several distinct functional groups whose characteristic vibrations can be predicted.

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| ~2980-2850 | C-H Stretch | Aliphatic (Cyclobutyl Ring) |

| ~1570, 1470, 1400 | C=C / C=N Stretch | Aromatic Ring Skeletal Vibrations |

| ~1250-1200 | C-O-C Stretch | Aryl-Alkyl Ether (asymmetric) |

| ~1050-1000 | C-O-C Stretch | Aryl-Alkyl Ether (symmetric) |

| ~600-500 | C-Br Stretch | Bromo-Aromatic |

Protocol 3: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Perform an automatic baseline correction and peak-picking analysis on the resulting spectrum.

Nuclear Magnetic Resonance: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the exact connectivity of atoms can be determined.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of chemically distinct protons and their neighboring environments.

-

Pyridine Ring Protons (3H):

-

H-6: Expected to be the most downfield proton due to its proximity to the electronegative nitrogen. It will appear as a doublet, coupled to H-4.

-

H-4: Will appear as a doublet of doublets, coupled to both H-6 and H-3.

-

H-3: Will appear as a doublet, coupled to H-4.

-

-

Cyclobutoxy Group Protons (7H):

-

OCH: The single proton on the carbon attached to the oxygen will be the most downfield of this group, appearing as a multiplet (quintet or similar).

-

CH₂ (adjacent to OCH): Two sets of two protons each. These will be diastereotopic and appear as complex multiplets.

-

CH₂ (beta to OCH): The remaining two protons will appear as a multiplet, likely the most upfield signal.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each of the 9 chemically non-equivalent carbon atoms in the molecule.[8][9]

-

Pyridine Ring Carbons (5C):

-

C-5 (C-O): Most downfield aromatic carbon due to direct attachment to oxygen.

-

C-6 & C-3: Aromatic CH carbons.

-

C-4: Aromatic CH carbon.

-

C-2 (C-Br): Carbon bearing the bromine, its shift will be influenced by the heavy atom effect.

-

-

Cyclobutoxy Group Carbons (4C):

-

OCH: Carbon directly attached to oxygen, will be the most downfield aliphatic carbon (~70-80 ppm).

-

CH₂ (adjacent): Two equivalent carbons adjacent to the OCH carbon.

-

CH₂ (beta): The single carbon furthest from the oxygen.

-

Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

| Position | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |

| 6 | 8.1 - 8.2, d, J ≈ 2.5 | 148 - 150 |

| 4 | 7.2 - 7.3, dd, J ≈ 8.8, 2.5 | 122 - 124 |

| 3 | 7.4 - 7.5, d, J ≈ 8.8 | 140 - 142 |

| O-CH | 4.6 - 4.8, m | 75 - 78 |

| CH₂ (adjacent) | 2.3 - 2.5, m | 30 - 33 |

| CH₂ (adjacent) | 2.0 - 2.2, m | 30 - 33 |

| CH₂ (beta) | 1.6 - 1.8, m | 13 - 15 |

| 2 (C-Br) | - | 130 - 132 |

| 5 (C-O) | - | 154 - 156 |

The Role of 2D NMR

To definitively assign all signals, 2D NMR experiments are essential:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. A COSY spectrum would show cross-peaks between H-3/H-4 and H-4/H-6, confirming their connectivity on the pyridine ring. It would also map out the complex coupling network within the cyclobutyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. This experiment would be used to unambiguously link each proton signal to its corresponding carbon signal (e.g., the proton at ~8.1 ppm to the carbon at ~149 ppm, confirming their assignment as H-6 and C-6).

Protocol 4: NMR Spectroscopic Analysis

-

Dissolve ~10-15 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Acquire a 2D gCOSY spectrum to establish proton-proton connectivities.

-

Acquire a 2D gHSQC spectrum to establish direct proton-carbon correlations.

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin) and integrate, assign peaks, and measure coupling constants.

Integrated Analytical Workflow & Definitive Structure

The power of this multi-technique approach lies in the convergence of evidence. Each experiment provides a piece of the puzzle, and together they form a single, coherent picture of the molecular structure.

Caption: Integrated workflow for structural elucidation.

Ultimate Confirmation: Single Crystal X-ray Diffraction

For truly unambiguous proof of structure, especially stereochemistry if applicable, Single Crystal X-ray Diffraction (SCXRD) is the gold standard.[10] If the compound can be crystallized, this technique provides a three-dimensional model of the molecule, confirming not only connectivity but also bond lengths, bond angles, and solid-state packing.

Protocol 5: Single Crystal X-ray Diffraction (High-Level)

-

Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system.

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) on the diffractometer.

-

Collect diffraction data by irradiating the crystal with monochromatic X-rays.

-

Process the diffraction data and solve the structure using appropriate software (e.g., SHELX).[10]

-

Refine the structural model to obtain the final crystallographic information file (CIF).

Conclusion

The structural elucidation of 2-Bromo-5-cyclobutoxypyridine is achieved through a systematic and integrated analytical approach. Mass spectrometry confirms the molecular formula and the presence of bromine. FT-IR spectroscopy verifies the presence of key functional groups, including the aryl ether and aromatic ring. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive map of atomic connectivity. Each technique provides orthogonal data that, when combined, leads to an undeniable and robust structural assignment, forming the foundation for any future application of this versatile chemical building block.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

Lead Sciences. (n.d.). 2-Bromo-5-cyclobutoxypyridine. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

K-State. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Retrieved from [Link]

-

Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1, x160090. Available at: [Link]

Sources

- 1. 2-Bromo-5-cyclobutoxypyridine - Lead Sciences [lead-sciences.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

Purity Assessment of 2-Bromo-5-cyclobutoxypyridine: A Technical Guide

Executive Summary & Critical Quality Attributes (CQAs)

2-Bromo-5-cyclobutoxypyridine (CAS: 875781-20-3) is a specialized heterocyclic intermediate, primarily utilized in the synthesis of BACE1 inhibitors for Alzheimer’s disease research (e.g., Verubecestat analogs). Its structural integrity is pivotal because the C2-bromine serves as a "warhead" for subsequent metal-catalyzed cross-couplings (Sonogashira or Suzuki), while the C5-cyclobutoxy group modulates lipophilicity and blood-brain barrier (BBB) penetration.

For drug development applications, "purity" is not a single number but a composite of three Critical Quality Attributes (CQAs):

-

Regiochemical Purity: Absence of N-alkylated isomers or positional isomers.[1]

-

Functional Fidelity: Intact C-Br bond (no protodebromination) and cyclobutyl ether stability.[1]

-

Assay (Potency): Absolute mass balance, distinct from chromatographic area%.

Impurity Genealogy & Prediction[1]

To design a valid analytical method, one must understand the synthesis-derived impurity profile.[1] The standard synthesis involves the O-alkylation of 6-bromopyridin-3-ol (2-bromo-5-hydroxypyridine) with a cyclobutyl electrophile.

The Impurity Fate Map

The following directed graph illustrates the genesis of potential impurities based on the standard alkylation route (

Figure 1: Impurity genealogy in the synthesis of 2-Bromo-5-cyclobutoxypyridine.

Primary Analytical Methodology: RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the primary release method.[1] Due to the basic nitrogen in the pyridine ring, standard neutral mobile phases often result in peak tailing.[1]

Method Development Strategy

-

Stationary Phase: A Phenyl-Hexyl or C18 column is required.[1] The Phenyl-Hexyl phase offers superior selectivity for aromatic halogenated compounds via

interactions, separating the target from non-halogenated impurities (Impurity D).[1] -

Mobile Phase Modifier: Use 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) .[1] Acidic pH ensures the pyridine nitrogen is fully protonated (

for 2-bromopyridines), preventing mixed-mode retention on silanols and sharpening the peak.[1] -

Detection:

Standard Operating Procedure (SOP)

| Parameter | Condition | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | Balanced retention for polar (hydroxy) and non-polar (cyclobutoxy) species. |

| Mobile Phase A | Water + 0.1% Formic Acid | Protonation of pyridine N to eliminate tailing.[1] |

| Mobile Phase B | Acetonitrile (MeCN) | High elution strength for lipophilic ether.[1] |

| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B. | Shallow gradient to resolve regioisomers. |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

| Col. Temp. | 40°C | Improves mass transfer and peak symmetry.[1] |

| Injection | 5 µL | Prevent column overload. |

| Diluent | 50:50 Water:MeCN | Matches initial gradient strength to prevent band broadening.[1] |

Self-Validating Criteria (System Suitability):

-

Resolution (

): -

Tailing Factor (

): -

Signal-to-Noise (S/N):

for the Limit of Quantitation (LOQ) solution (0.05% level).

Orthogonal Purity Assessment: qNMR

While HPLC provides relative purity (% Area), it cannot detect inorganic salts, residual moisture, or column-retained oligomers.[1] Quantitative NMR (qNMR) is the gold standard for establishing the absolute assay (potency).[1]

qNMR Protocol[1]

-

Solvent: DMSO-

(Solubilizes both the organic ether and potential inorganic salts better than -

Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid .[1] (Must have high purity and relaxation distinct from pyridine protons).

-

Key Signals:

Calculation:

Analytical Workflow Diagram

The following workflow integrates the primary and orthogonal methods into a decision tree for lot release.

Figure 2: Integrated analytical workflow for purity assessment and lot release.

Stability & Handling

-

Light Sensitivity: Bromopyridines can undergo photolytic debromination.[1] Store in amber vials.

-

Hydrolysis: The cyclobutyl ether is relatively stable, but prolonged exposure to strong acids (used in HPLC mobile phases) is safe only during the short timescale of chromatography.[1] Do not store samples in acidic diluents for >24 hours.

References

-

Scott, J. D., et al. (2014).[1] Iminothiadiazine Dioxide Derivatives as BACE Inhibitors. U.S. Patent Application 2014/0057912.[1] (Describes the synthesis and usage of 2-bromo-5-cyclobutoxypyridine as Intermediate A).

-

International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. (Establishes reporting thresholds for impurities at 0.05%).

-

Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Validates qNMR as an absolute purity method).

-

Center for Drug Evaluation and Research (CDER). (1994).[1] Reviewer Guidance: Validation of Chromatographic Methods. FDA.[1][2] (Basis for the HPLC system suitability criteria).

Sources

- 1. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromo-5-cyclopropylpyridine | CAS 875781-20-3 | Properties, Synthesis, Applications & Safety Data [pipzine-chem.com]

- 5. ijrar.org [ijrar.org]